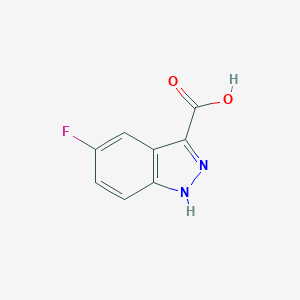

5-fluoro-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality 5-fluoro-1H-indazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-1H-indazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHIMKNXBUKQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566735 | |

| Record name | 5-Fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-96-9 | |

| Record name | 5-Fluoro-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-fluoro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-fluoro-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structural features make it a valuable building block in the synthesis of complex bioactive molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 5-fluoro-1H-indazole-3-carboxylic acid, with a focus on its role as a key intermediate in the development of selective androgen receptor degraders (SARDs).

Chemical and Physical Properties

5-fluoro-1H-indazole-3-carboxylic acid is a solid at room temperature with a high melting point, indicating a stable crystalline structure. The presence of the fluorine atom and the carboxylic acid group significantly influences its electronic properties and reactivity.

| Property | Value | Reference |

| Molecular Formula | C₈H₅FN₂O₂ | [1] |

| Molar Mass | 180.14 g/mol | [1] |

| CAS Number | 1077-96-9 | [1] |

| Melting Point | 299 °C | [2] |

| Boiling Point (Predicted) | 445.9 ± 25.0 °C | [2] |

| Density (Predicted) | 1.610 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.89 ± 0.30 | [2] |

| Appearance | Yellow solid | [3] |

Synonyms: 5-Fluoro-3-indazolecarboxylic acid, 5-fluoro-1H-indazol-3-carboxylic acid[1].

Spectral Data

While a publicly available, definitively assigned high-resolution spectrum for 5-fluoro-1H-indazole-3-carboxylic acid is not readily accessible, data from analogous structures and related compounds can provide valuable insights for characterization.

¹H and ¹³C NMR Spectroscopy

Based on the structure and data from similar indazole derivatives, the following are expected chemical shift ranges in DMSO-d₆:

-

¹H NMR: Aromatic protons are expected in the range of 7.0-8.5 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet significantly downfield, likely >13 ppm. The N-H proton of the indazole ring would also be a broad singlet, typically in the range of 13-14 ppm.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected around 160-170 ppm. The aromatic carbons would appear in the range of 100-160 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

Note: The provided ¹H and ¹³C NMR data for a compound designated "5-FA" (¹H NMR: δ 13.23 (s, 1H), 11.92 (d, J = 4.8 Hz, 1H), 8.08 (d, J = 6.7 Hz, 1H), 4.36 (s, 2H); ¹³C NMR: δ 169.28, 157.54, 149.66, 138.55, 130.64, 48.63)[4] does not fully align with the expected spectrum for 5-fluoro-1H-indazole-3-carboxylic acid, particularly the presence of a singlet at 4.36 ppm in the ¹H NMR. Therefore, this data should be used with caution.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 180. Key fragmentation pathways would likely involve the loss of CO₂ (m/z 136) and subsequent fragmentation of the indazole ring. The fragmentation pattern of synthetic cannabinoids with an indazole core often shows characteristic ions corresponding to the indazole acylium cation[5].

Experimental Protocols

Synthesis of 5-fluoro-1H-indazole-3-carboxylic acid

A common synthetic route to indazole-3-carboxylic acids involves the diazotization of an appropriate aniline derivative followed by cyclization. A plausible synthesis for 5-fluoro-1H-indazole-3-carboxylic acid starts from 2-amino-5-fluorobenzoic acid.

Materials:

-

2-amino-5-fluorobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium sulfite (Na₂SO₃) or other suitable reducing agent

-

Solvents (e.g., water, ethanol)

Procedure:

-

Diazotization: Dissolve 2-amino-5-fluorobenzoic acid in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for a specified time to ensure complete formation of the diazonium salt.

-

Reduction and Cyclization: In a separate flask, prepare a solution of a suitable reducing agent, such as sodium sulfite, in water.

-

Slowly add the cold diazonium salt solution to the reducing agent solution. The reaction is often exothermic and may require cooling to control the temperature.

-

After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature. The cyclization to form the indazole ring occurs during this step.

-

Isolation and Purification: Acidify the reaction mixture to precipitate the crude 5-fluoro-1H-indazole-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

This is a generalized protocol based on established methods for indazole synthesis[6]. Specific reaction conditions, such as concentrations, reaction times, and temperatures, would need to be optimized for this particular substrate.

Biological Relevance and Application in Drug Development

5-fluoro-1H-indazole-3-carboxylic acid is a crucial intermediate in the synthesis of Selective Androgen Receptor Degraders (SARDs)[2]. SARDs are a class of targeted protein degraders, often designed as Proteolysis Targeting Chimeras (PROTACs), which are being investigated for the treatment of prostate cancer.

Mechanism of Action of SARDs (PROTACs)

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the target protein (in this case, the Androgen Receptor), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The SARD, by simultaneously binding to the Androgen Receptor and an E3 ligase, forms a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the Androgen Receptor, marking it for degradation by the proteasome. This degradation of the Androgen Receptor can overcome resistance mechanisms seen with traditional androgen receptor antagonists[1][7][8][9].

Conclusion

5-fluoro-1H-indazole-3-carboxylic acid is a key synthetic intermediate with significant potential in drug discovery, particularly in the development of targeted cancer therapies. Its chemical properties, dictated by the indazole core, fluorine substituent, and carboxylic acid moiety, make it a versatile scaffold for the synthesis of complex molecules like SARDs. Further research into its synthesis optimization and the biological activities of its derivatives will continue to be an area of active investigation for medicinal chemists and drug development professionals.

References

- 1. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1077-96-9|5-Fluoro-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule Mediated Degradation of the Androgen Receptor Through Hydrophobic Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Destroying the androgen receptor (AR)-potential strategy to treat advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-fluoro-1H-indazole-3-carboxylic acid (CAS 1077-96-9): A Pivotal Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-fluoro-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique structural features and reactivity have positioned it as a valuable intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its significant applications in the development of novel therapeutics, particularly in oncology and for conditions requiring hormonal regulation. Detailed experimental protocols and visual diagrams of synthetic and biological pathways are included to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

5-fluoro-1H-indazole-3-carboxylic acid is typically a yellow solid.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical synthesis.

| Property | Value | References |

| CAS Number | 1077-96-9 | [2][3][4] |

| Molecular Formula | C₈H₅FN₂O₂ | [2][3] |

| Molecular Weight | 180.14 g/mol | [3] |

| Appearance | Yellow solid | [5] |

| Melting Point | 299 °C | [3] |

| Boiling Point | 445.9 ± 25.0 °C (Predicted) | [3] |

| Density | 1.610 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 2.89 ± 0.30 (Predicted) | [3] |

| Purity | ≥ 97-99% | [5] |

| Storage Conditions | 2-8 °C | [3] |

Synthesis and Chemical Reactivity

The synthesis of 5-fluoro-1H-indazole-3-carboxylic acid can be achieved through various synthetic routes, often involving multi-step processes. A common strategy is the cyclization of a suitably substituted phenylhydrazine derivative. The presence of the fluorine atom and the carboxylic acid group provides two key points for further chemical modification, making it a versatile scaffold.

Illustrative Synthetic Workflow

The following diagram outlines a plausible synthetic route starting from 4-fluoro-2-methylaniline, proceeding through diazotization and cyclization to form the indazole ring, followed by oxidation to yield the final carboxylic acid.

Caption: Synthetic workflow for 5-fluoro-1H-indazole-3-carboxylic acid.

Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid Derivatives (General Procedure)

While a specific, detailed protocol for the synthesis of 5-fluoro-1H-indazole-3-carboxylic acid from a readily available starting material is not extensively published in a single source, the following general procedure for the synthesis of 1H-indazole-3-carboxylic acid via carboxylation of a protected indazole can be adapted. This method involves the protection of the indazole nitrogen, followed by lithiation and reaction with carbon dioxide.

Materials:

-

1-((2-(trimethylsilyl)ethoxy)methyl)-5-fluoro-1H-indazole (Protected Indazole)

-

Dry Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Carbon dioxide (gas or dry ice)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Citric acid solution

-

Tetrabutylammonium fluoride (TBAF) in THF

-

N,N-Dimethylformamide (DMF)

-

10% Sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Carboxylation:

-

Dissolve the protected 5-fluoro-1H-indazole in dry THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to -70 °C using a dry ice/acetone bath.

-

Add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -70 °C.

-

Stir the resulting solution at -70 °C for 30 minutes.

-

Bubble carbon dioxide gas through the solution at -70 °C for 90 minutes.

-

Quench the reaction by adding a saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Acidify the aqueous layer with a citric acid solution to precipitate the SEM-protected acid.

-

Filter the solid, wash with water, and dry.

-

-

Deprotection:

-

Dissolve the protected acid in a mixture of DMF and THF.

-

Add TBAF (1 M in THF).

-

Reflux the reaction mixture at 80 °C for 4 hours, monitoring by TLC.

-

Evaporate the THF.

-

Basify the residue with a 10% NaHCO₃ solution and wash with diethyl ether.

-

Acidify the aqueous layer with a citric acid solution to precipitate the final product.

-

Filter the solid, wash with water, and dry to afford 5-fluoro-1H-indazole-3-carboxylic acid.

-

Biological Activity and Applications in Drug Discovery

5-fluoro-1H-indazole-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[5] The indazole scaffold is recognized as a privileged structure in medicinal chemistry, and the addition of a fluorine atom can enhance metabolic stability and binding affinity.

Selective Androgen Receptor Degraders (SARDs)

This compound has been reported as a useful intermediate in the preparation of selective androgen receptor degraders (SARDs) for the treatment of prostate cancer.[3] SARDs represent a promising therapeutic strategy, especially in castration-resistant prostate cancer (CRPC), by promoting the degradation of the androgen receptor (AR) through the ubiquitin-proteasome pathway.[6][7]

Caption: Mechanism of action of a SARD.

Enzyme Inhibitors in Oncology

| Compound Class | Target | IC₅₀ (µM) | Reference |

| 1,2,3-triazole derivative (Compound 14e) | IDO1 (HeLa cells) | 3.63 | [9] |

| 1,2,3-triazole derivative (Compound 3a) | IDO1 (HeLa cells) | 0.75 | [10] |

Agrochemicals

Beyond pharmaceuticals, 5-fluoro-1H-indazole-3-carboxylic acid is also utilized in the formulation of agrochemicals for pest control and crop protection, highlighting its versatility.[5]

Experimental Protocols for Biological Assays

IDO1 Enzymatic Inhibition Assay (Cell-Based)

This protocol is a general method for assessing the inhibitory activity of compounds against IDO1 in a cellular context.

Materials:

-

HeLa cells

-

DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

-

Human interferon-gamma (IFN-γ)

-

Test compounds (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

4-(dimethylamino)benzaldehyde in acetic acid (Ehrlich's reagent)

-

96-well microplates

Procedure:

-

Cell Seeding:

-

Seed HeLa cells in a 96-well plate at a density of 50,000 cells per well and incubate overnight.

-

-

Enzyme Induction and Inhibitor Treatment:

-

Add 100 μL of growth medium containing diluted test compounds and 100 ng/mL of human IFN-γ to each well.

-

Incubate the cells for 18 hours at 37 °C in a CO₂ incubator.

-

-

Kynurenine Measurement:

-

Transfer 140 μL of the culture medium from each well to a new 96-well plate.

-

Add 20 μL of 3.05 N TCA to hydrolyze N-formylkynurenine to kynurenine.

-

Incubate at 50 °C for 30 minutes.

-

Centrifuge the plate to remove any precipitate.

-

Transfer 100 μL of the supernatant to another 96-well plate and add 100 μL of 2% (w/v) 4-(dimethylamino)benzaldehyde in acetic acid.

-

Measure the absorbance at a suitable wavelength to quantify the kynurenine produced.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the control (IFN-γ treated cells without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[9]

-

Conclusion

5-fluoro-1H-indazole-3-carboxylic acid is a compound of significant interest to the scientific and drug development communities. Its robust physicochemical properties and versatile reactivity make it an ideal starting point for the synthesis of complex molecules with therapeutic potential. Its established role as an intermediate in the development of SARDs and enzyme inhibitors underscores its importance in the ongoing search for novel treatments for cancer and other diseases. The experimental protocols and pathways outlined in this guide are intended to facilitate further research and innovation in this promising area of medicinal chemistry.

References

- 1. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chembk.com [chembk.com]

- 4. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Androgen receptor degrader - Wikipedia [en.wikipedia.org]

- 7. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]

- 8. benchchem.com [benchchem.com]

- 9. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Biological Significance of 5-Fluoro-1H-indazole-3-carboxylic Acid: A Technical Overview for Drug Discovery Professionals

Introduction: 5-Fluoro-1H-indazole-3-carboxylic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of biologically active compounds.[1] Its unique structural features, including the presence of a fluorine atom which can enhance metabolic stability and binding affinity, make it a valuable starting point for the development of novel therapeutics, particularly in the realm of oncology.[1] While the biological activity of the core molecule itself is not extensively documented, its derivatives have demonstrated significant potential in modulating key biological pathways implicated in cancer and other diseases. This technical guide provides an in-depth analysis of the biological activities associated with derivatives of 5-fluoro-1H-indazole-3-carboxylic acid, focusing on their mechanisms of action, quantitative data from key studies, and the experimental methodologies employed.

Anticancer Activity of Indazole-3-Carboxamide Derivatives

A significant body of research has focused on the synthesis and evaluation of 1H-indazole-3-carboxamide derivatives as potential anticancer agents. These compounds have shown inhibitory activity against various cancer cell lines, often through the modulation of critical signaling pathways involved in cell proliferation, survival, and metastasis.

Inhibition of p21-activated kinase 1 (PAK1)

Recent studies have identified 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer therapy due to its role in tumor progression.[2]

Quantitative Data: PAK1 Inhibition

| Compound | Target | IC50 (nM) | Cell Line | Activity | Reference |

| 30l | PAK1 | 9.8 | MDA-MB-231 | Suppressed migration and invasion | [2] |

Experimental Protocol: PAK1 Inhibition Assay

A typical experimental workflow to assess PAK1 inhibitory activity involves a kinase inhibition assay. The protocol generally includes the following steps:

-

Reagents and Materials: Recombinant human PAK1 enzyme, ATP, substrate peptide, and the test compound (e.g., a 1H-indazole-3-carboxamide derivative).

-

Assay Procedure: The assay is performed in a microplate format. The test compound at various concentrations is pre-incubated with the PAK1 enzyme. The kinase reaction is initiated by the addition of ATP and the substrate peptide.

-

Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioactive labeling (e.g., ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

Signaling Pathway: PAK1 and Tumor Metastasis

Caption: Inhibition of PAK1 by 1H-indazole-3-carboxamide derivatives downregulates Snail expression, leading to the suppression of tumor cell migration and invasion.

Antiproliferative Activity Against Various Cancer Cell Lines

Derivatives of 1H-indazole-3-amine have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.[3][4] These studies highlight the potential of the indazole scaffold in developing broad-spectrum anticancer agents.

Quantitative Data: Antiproliferative Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [3][4] |

| 6o | HEK-293 (Normal Human Embryonic Kidney) | 33.2 | [3][4] |

Experimental Protocol: MTT Assay for Cell Proliferation

The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

-

Cell Culture: Human cancer cell lines (e.g., K562, A549, PC-3, HepG2) and a normal cell line (e.g., HEK-293) are cultured in appropriate media.[3]

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (indazole derivatives) for a specified period (e.g., 48 hours). A positive control (e.g., 5-fluorouracil) and a vehicle control are included.[3]

-

MTT Addition: After the treatment period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Logical Relationship: Apoptosis and Cell Cycle Arrest

Caption: 1H-indazole-3-amine derivatives can induce apoptosis and cell cycle arrest by modulating the Bcl-2 family and the p53/MDM2 pathway.

Conclusion

5-Fluoro-1H-indazole-3-carboxylic acid stands as a testament to the power of scaffold-based drug design. While its own intrinsic biological activity is a subject for further investigation, its role as a foundational structure for a multitude of potent and selective inhibitors is well-established. The derivatives of this core have demonstrated significant promise in the field of oncology, with activities ranging from the inhibition of key kinases like PAK1 to the induction of apoptosis and cell cycle arrest in various cancer cell lines. The data and experimental protocols summarized herein provide a valuable resource for researchers and drug development professionals seeking to leverage the therapeutic potential of the 5-fluoro-1H-indazole-3-carboxylic acid scaffold in their discovery programs. Further exploration of this chemical space is warranted to unlock its full potential in addressing unmet medical needs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-fluoro-1H-indazole-3-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-fluoro-1H-indazole-3-carboxylic acid, a versatile heterocyclic scaffold, and its derivatives, which have garnered significant interest in medicinal chemistry. This document details the synthesis, biological activities, and therapeutic potential of these compounds, with a particular focus on their roles as kinase and PARP inhibitors.

Core Compound: 5-fluoro-1H-indazole-3-carboxylic Acid

5-fluoro-1H-indazole-3-carboxylic acid is a fluorinated derivative of indazole-3-carboxylic acid. The introduction of a fluorine atom at the 5-position of the indazole ring can significantly enhance the compound's metabolic stability, binding affinity, and overall biological activity, making it a valuable building block in the design of novel therapeutic agents.[1] This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the fields of oncology and neurology.[1]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₅FN₂O₂ |

| Molecular Weight | 180.14 g/mol |

| CAS Number | 1077-96-9 |

| Appearance | White to off-white powder |

| IUPAC Name | 5-fluoro-1H-indazole-3-carboxylic acid |

| SMILES | C1=CC2=C(C=C1F)C(=NN2)C(=O)O |

| InChI | InChI=1S/C8H5FN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) |

Synthesis of 5-fluoro-1H-indazole-3-carboxylic Acid and Derivatives

The synthesis of 5-fluoro-1H-indazole-3-carboxylic acid can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted phenylhydrazines. The carboxylic acid moiety can then be readily converted into a variety of derivatives, most notably carboxamides, through standard amide coupling reactions.

Experimental Protocol: Synthesis of 2-amino-5-fluorobenzoic acid (A Key Precursor)

A potential synthetic route to 5-fluoro-1H-indazole-3-carboxylic acid starts from 2-amino-5-fluorobenzoic acid. The preparation of this precursor from 4-fluoroaniline is detailed below.

Materials:

-

4-fluoroaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Concentrated sulfuric acid

-

Hydrogen peroxide

-

Sodium hydroxide

Procedure:

-

Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide: 4-fluoroaniline is condensed with chloral hydrate and hydroxylamine hydrochloride.

-

Cyclization to 5-fluoro-1H-indole-2,3-dione: The resulting N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is cyclized in concentrated sulfuric acid to yield 5-fluoro-1H-indole-2,3-dione.

-

Oxidative cleavage to 2-amino-5-fluorobenzoic acid: The dione is then oxidized with hydrogen peroxide under alkaline conditions to afford 2-amino-5-fluorobenzoic acid.[2]

Experimental Protocol: General Synthesis of N-Substituted-5-fluoro-1H-indazole-3-carboxamides

The following is a general procedure for the synthesis of amide derivatives from 5-fluoro-1H-indazole-3-carboxylic acid.

Materials:

-

5-fluoro-1H-indazole-3-carboxylic acid

-

Substituted amine (R-NH₂)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

-

To a solution of 5-fluoro-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired substituted amine (1.1 equivalents) and triethylamine (2 equivalents).

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-fluoro-1H-indazole-3-carboxamide.

Biological Activities and Therapeutic Potential

Derivatives of 5-fluoro-1H-indazole-3-carboxylic acid have shown significant potential as inhibitors of various enzymes implicated in disease, particularly in oncology. The indazole scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to mimic the purine base of ATP and interact with the hinge region of kinases.

Kinase Inhibition

Numerous kinases are validated targets in cancer therapy. The 1H-indazole-3-carboxamide scaffold has been successfully employed to develop potent inhibitors of several kinases, including p21-activated kinase 1 (PAK1) and glycogen synthase kinase-3β (GSK-3β).

Structure-Activity Relationship (SAR) for Kinase Inhibitors:

-

PAK1 Inhibition: The introduction of a piperazine moiety with a terminal pyridine ring at the amide nitrogen is crucial for high potency. Additionally, substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.[3]

-

GSK-3β Inhibition: The presence of a 5-substituent on the indazole ring, such as a methoxy group, has been shown to be important for high potency.

Quantitative Data: Kinase Inhibitory Activity of Indazole-3-carboxamide Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Key Structural Features |

| 30l | PAK1 | 9.8 | 1H-indazole-3-carboxamide with a 4-(pyridin-4-yl)piperazin-1-yl moiety at the amide nitrogen.[3] |

| 49 | GSK-3β | 1.7 µM | 5-methoxy-1H-indazole-3-carboxamide derivative. |

| 50 | GSK-3β | 0.35 µM | 5-methoxy-1H-indazole-3-carboxamide derivative. |

Signaling Pathway: PAK1 in Cell Migration

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Fluorinated Indazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of fluorine atoms into the indazole ring system has emerged as a powerful strategy to modulate and enhance the therapeutic properties of these molecules. Fluorine's unique physicochemical characteristics, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly improve a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins.[3][4][5] Consequently, approximately 20% of all pharmaceuticals on the market contain fluorine.[6][7] This technical guide provides an in-depth overview of the therapeutic potential of fluorinated indazoles, focusing on their diverse biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

The Role of Fluorination in Drug Design

The introduction of fluorine into a drug candidate can confer several advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer drug half-life and reduced clearance.[3]

-

Increased Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier.[7][8]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing the ionization state of a drug at physiological pH and thereby affecting its solubility and target interactions.[7]

-

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and selectivity.[3]

Therapeutic Applications of Fluorinated Indazoles

Fluorinated indazoles have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics for a range of diseases.

Anticancer Activity

A significant area of research for fluorinated indazoles is in oncology.[9][10] Several indazole-based drugs, such as Niraparib and Pazopanib, are already approved for cancer treatment.[1] Fluorinated indazoles have shown potent inhibitory activity against various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[9][11]

Key Molecular Targets and Pathways:

-

Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive tumor growth. Fluorinated indazoles have been developed as potent inhibitors of FGFR1 and FGFR2.[1][9] The introduction of a fluorine atom can significantly enhance the enzymatic and cellular potency of these inhibitors.[9]

-

Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in several cancers, particularly non-small cell lung cancer. Fluorinated indazoles have been designed as covalent inhibitors of EGFR, with some derivatives showing sub-nanomolar activity against various EGFR mutants.[9]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy to block tumor angiogenesis. Indazole derivatives have been designed as potent VEGFR-2 kinase inhibitors with anti-angiogenic properties.[12]

-

Pim Kinases: Pim kinases are a family of serine/threonine kinases that are overexpressed in many cancers. A novel 1H-indazole derivative has shown potent inhibitory activity against pan-Pim kinases.[1]

-

F1F0-ATPase: This enzyme is involved in cellular energy metabolism. Fluorinated 3-guanidyl-indazole derivatives have demonstrated potent inhibition of F1F0-ATPase activity and cytotoxicity in Ramos cells.[6][13]

Quantitative Data on Anticancer Activity:

| Compound Class | Target | Key Findings | Reference |

| 1H-Indazol-3-amine derivatives | FGFR1, FGFR2 | Introduction of a fluorine at the 6-position of the indazole ring improved enzymatic and cellular potency. FGFR1 IC50 < 4.1 nM, FGFR2 IC50 = 2.0 nM. | [9] |

| Phenyl-substituted indazoles | FGFR1 | Addition of a fluorine atom to the phenyl ring led to a remarkable improvement in activity (IC50 = 5.5 nM). | [9] |

| Indazole-based covalent inhibitors | EGFR | A fluorinated derivative showed sub-nanomolar activity against all variants of EGFR. | [9] |

| 1H-Indazole derivatives | pan-Pim kinases | Compound 82a showed potent activity against Pim-1, Pim-2, and Pim-3 with IC50 values of 0.4, 1.1, and 0.4 nM, respectively. | [1] |

| Fluorinated 3-guanidyl-indazoles | F1F0-ATPase | Potent inhibition with IC50 values <5 µM and cytotoxicity in Ramos cells with EC50 <5 µM. | [6][13] |

| Indazole derivatives | VEGFR-2 | Compound 30 inhibits VEGFR-2 with an IC50 of 1.24 nM. | [12] |

Signaling Pathway Visualization:

Below is a simplified representation of a generic kinase inhibitor signaling pathway, illustrating how a fluorinated indazole inhibitor can block downstream signaling.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 5-Fluoro-1H-Indazole-3-Carboxylic Acid in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Fluoro-1H-indazole-3-carboxylic acid, a fluorinated derivative of the indazole scaffold, has emerged as a pivotal building block in contemporary drug discovery. Its unique structural and electronic properties make it a versatile starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of its applications in medicinal chemistry, focusing on its role in the development of selective androgen receptor degraders (SARDs) and calcium-release activated calcium (CRAC) channel inhibitors. The guide includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and a review of structure-activity relationships for its derivatives.

Physicochemical Properties of 5-Fluoro-1H-Indazole-3-Carboxylic Acid

A foundational understanding of the physicochemical properties of 5-fluoro-1H-indazole-3-carboxylic acid is essential for its effective utilization in drug design and synthesis.

| Property | Value | Reference |

| CAS Number | 1077-96-9 | [1][2] |

| Molecular Formula | C₈H₅FN₂O₂ | [1][2] |

| Molecular Weight | 180.14 g/mol | [2] |

| IUPAC Name | 5-fluoro-1H-indazole-3-carboxylic acid | [2] |

| Synonyms | 5-Fluoro-3-indazolecarboxylic acid | [2] |

| Appearance | White to pale yellow or brown powder | |

| Melting Point | 299 °C | |

| Boiling Point (Predicted) | 445.9 ± 25.0 °C | |

| pKa (Predicted) | 2.89 ± 0.30 | |

| Solubility | Soluble in organic solvents like DMSO and ethanol. |

Synthesis of 5-Fluoro-1H-Indazole-3-Carboxylic Acid and Its Derivatives

The synthesis of 5-fluoro-1H-indazole-3-carboxylic acid is a critical first step in the development of more complex derivatives. The following protocols outline a general synthesis for the core molecule and its subsequent conversion into carboxamide derivatives.

Experimental Protocol: Synthesis of 5-Fluoro-1H-indazole-3-carboxylic acid

This procedure describes a common method for the synthesis of the title compound.

Materials:

-

5-Fluoro-1H-indazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry Carbon Dioxide (CO₂) gas or dry ice

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Citric acid solution

-

Nitrogen gas atmosphere

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 5-fluoro-1H-indazole in anhydrous THF.

-

Cool the solution to -70 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution. A bright yellow solution should form.

-

Stir the reaction mixture at -70 °C for 30 minutes.

-

Bubble dry CO₂ gas through the solution for 90 minutes, or alternatively, carefully add crushed dry ice to the reaction mixture.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Acidify the aqueous layer with a citric acid solution to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 5-fluoro-1H-indazole-3-carboxylic acid.

Experimental Protocol: Synthesis of 5-Fluoro-1H-indazole-3-carboxamide Derivatives

This protocol provides a general method for the amidation of 5-fluoro-1H-indazole-3-carboxylic acid to generate a library of carboxamide derivatives.

Materials:

-

5-Fluoro-1H-indazole-3-carboxylic acid

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBT)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Triethylamine (TEA)

-

Substituted amine (R-NH₂)

-

10% Methanol in Chloroform

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-fluoro-1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add the desired substituted amine (1 equivalent) to the reaction mixture and continue stirring at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Extract the product with 10% methanol in chloroform.

-

Combine the organic layers and wash with 10% NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 5-fluoro-1H-indazole-3-carboxamide derivative.

Applications in Medicinal Chemistry

5-Fluoro-1H-indazole-3-carboxylic acid serves as a versatile scaffold for the development of therapeutic agents targeting a range of diseases, particularly in oncology and immunology.

Selective Androgen Receptor Degraders (SARDs)

The androgen receptor (AR) is a key driver of prostate cancer progression. While AR antagonists are a mainstay of treatment, resistance often develops. SARDs represent a promising alternative therapeutic strategy by inducing the degradation of the AR protein. It has been reported that 5-fluoro-1H-indazole-3-carboxylic acid is a useful intermediate in the preparation of SARDs for the treatment of prostate cancer.[3]

Mechanism of Action: SARDs function by binding to the androgen receptor, which leads to a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This depletion of cellular AR levels effectively halts the downstream signaling cascade that promotes tumor cell growth.

Signaling Pathway for Androgen Receptor Degradation:

Caption: SARD Signaling Pathway leading to AR degradation.

Experimental Protocol: Western Blot for Androgen Receptor Degradation

This protocol details the use of Western blotting to quantify the degradation of the androgen receptor in prostate cancer cell lines following treatment with a SARD.

Materials:

-

Prostate cancer cell line (e.g., LNCaP, VCaP)

-

Cell culture medium and supplements

-

SARD compound (dissolved in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against Androgen Receptor

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture prostate cancer cells to 70-80% confluency. Treat cells with varying concentrations of the SARD compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities using densitometry software.

-

Normalize the AR band intensity to the loading control band intensity.

-

Express the results as a percentage of the vehicle-treated control to determine the extent of AR degradation.

-

Calcium-Release Activated Calcium (CRAC) Channel Inhibitors

CRAC channels are crucial for calcium signaling in immune cells, and their dysregulation is implicated in autoimmune and inflammatory diseases. Derivatives of 5-fluoro-1H-indazole-3-carboxylic acid have been investigated as potent CRAC channel blockers.

Mechanism of Action: CRAC channel inhibitors block the influx of extracellular calcium into cells following the depletion of intracellular calcium stores. This disruption of calcium signaling can modulate immune cell activation and inflammatory responses.

Signaling Pathway for CRAC Channel Activation and Inhibition:

References

Spectroscopic Data for 5-fluoro-1H-indazole-3-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for the compound 5-fluoro-1H-indazole-3-carboxylic acid, a molecule of interest in pharmaceutical and chemical research. Due to the specific nature of this compound, publicly available, detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra are not readily found in the scientific literature. Chemical suppliers may hold this data internally, but it is not typically published.

While specific experimental data for 5-fluoro-1H-indazole-3-carboxylic acid is not available, this guide provides general experimental protocols and expected spectral characteristics based on the analysis of related indazole derivatives. This information can serve as a valuable reference for researchers involved in the synthesis and characterization of this and similar molecules.

General Spectroscopic Characteristics

Based on the structure of 5-fluoro-1H-indazole-3-carboxylic acid, the following spectral features are anticipated.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.0 - 8.0 | m | - |

| NH | > 10.0 | br s | - |

| COOH | > 12.0 | br s | - |

Note: The fluorine atom will induce further splitting of the aromatic protons, leading to more complex multiplets.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 160 - 175 |

| Aromatic C-F | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) |

| Aromatic C | 110 - 145 |

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z |

| [M-H]⁻ | 179.03 |

| [M+H]⁺ | 181.04 |

| [M+Na]⁺ | 203.02 |

Note: The exact mass is calculated for the molecular formula C₈H₅FN₂O₂.

Table 4: Predicted IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad |

| N-H Stretch | 3200-3500 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-F Stretch | 1000-1400 | Strong |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for indazole derivatives. These can be adapted for the specific analysis of 5-fluoro-1H-indazole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial for observing the exchangeable NH and COOH protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time are required.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized chemical compound.

Caption: A logical workflow for the spectroscopic analysis and characterization of a chemical compound.

physical and chemical properties of 5-fluoro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, analytical methodologies, and therapeutic potential of 5-fluoro-1H-indazole-3-carboxylic acid. This fluorinated heterocyclic compound is a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies.

Core Physical and Chemical Properties

5-Fluoro-1H-indazole-3-carboxylic acid is a yellow solid at room temperature.[1] The introduction of a fluorine atom at the 5-position of the indazole ring significantly influences its electronic properties, pKa, and binding interactions with biological targets, making it a valuable scaffold in drug design.[1]

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₅FN₂O₂ | |

| Molecular Weight | 180.14 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

| Melting Point | 299 °C | [3] |

| Boiling Point (Predicted) | 445.9 ± 25.0 °C | [3] |

| Density (Predicted) | 1.610 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.89 ± 0.30 | [3] |

| Solubility | DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml; Ethanol: 12.5 mg/ml | [4] |

| CAS Number | 1077-96-9 | [1][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 5-fluoro-1H-indazole-3-carboxylic acid. Below is a summary of expected spectral characteristics based on its structure.

| Technique | Characteristic Peaks and Features |

| ¹H NMR | Aromatic protons on the indazole ring are expected to show complex splitting patterns due to fluorine-proton and proton-proton coupling. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (>10 ppm). The NH proton of the indazole ring will also be present as a broad singlet. |

| ¹³C NMR | The spectrum will show eight distinct carbon signals. The carbonyl carbon of the carboxylic acid will appear significantly downfield. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings. |

| FTIR | A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. A sharp, strong C=O stretching vibration should appear around 1700-1725 cm⁻¹. The N-H stretching of the indazole ring will likely be observed in the 3200-3400 cm⁻¹ region. C-F stretching vibrations typically appear in the 1000-1300 cm⁻¹ range. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the exact mass of C₈H₅FN₂O₂ would be observed. Fragmentation patterns would likely involve the loss of CO₂ and other characteristic cleavages of the indazole ring. |

Experimental Protocols

Synthesis of Fluoro-1H-indazole-3-carboxylic Acids

A common route for the synthesis of fluoro-1H-indazole-3-carboxylic acids involves the use of a corresponding fluoro-isatin derivative. The following is a representative procedure adapted for the 5-fluoro isomer, based on the synthesis of the 7-fluoro isomer.

Materials:

-

5-Fluoro-isatin

-

Sodium hydroxide (NaOH)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Diethyl ether

Procedure:

-

Diazotization: Suspend 5-fluoro-isatin in water and dissolve it by adding a solution of NaOH. Cool the resulting solution in an ice bath. Slowly add a pre-cooled aqueous solution of NaNO₂.

-

Acidification: Slowly add the resulting mixture to a pre-cooled aqueous solution of sulfuric acid, maintaining the temperature at approximately 0 °C.

-

Reduction and Cyclization: Slowly add the dark red diazo solution to a pre-cooled solution of SnCl₂·2H₂O in concentrated HCl, keeping the temperature at about 0 °C. Stir the reaction mixture for approximately one hour.

-

Work-up: Filter the reaction mixture. Dissolve the resulting residue in 1N NaOH and wash with diethyl ether.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of 3.

-

Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to yield 5-fluoro-1H-indazole-3-carboxylic acid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purity analysis of 5-fluoro-1H-indazole-3-carboxylic acid is commonly performed using reversed-phase HPLC. A general method is outlined below.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Solvent A: 0.1% Phosphoric acid or Formic acid in water

-

Solvent B: Acetonitrile

-

Isocratic or gradient elution can be optimized as needed. A typical starting point is a 65:35 mixture of Solvent A and Solvent B.

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5-10 µL

-

Detection Wavelength: Determined by UV scan, typically in the range of 210-300 nm.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Sample Preparation:

-

Accurately weigh a small amount of the sample.

-

Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 0.1 mg/mL).

-

Filter the solution through a 0.22 µm syringe filter before injection.

Applications in Drug Development

5-Fluoro-1H-indazole-3-carboxylic acid is a crucial intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors for cancer treatment.[1][6] The indazole scaffold serves as a bioisostere for indole and can form key hydrogen bond interactions within the ATP-binding site of various kinases.

Derivatives of this compound have been investigated as inhibitors of several key signaling proteins, including:

-

Glycogen Synthase Kinase-3 (GSK-3) [9]

Inhibition of these kinases can disrupt critical pathways involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.

The logical relationship between the core compound and its applications is illustrated below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. caymanchem.com [caymanchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1-Boc-5-fluoro-3-indazole-carboxylic Acid | 886368-29-2 | Benchchem [benchchem.com]

- 7. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 5-fluoro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safety, handling, and toxicological properties of 5-fluoro-1H-indazole-3-carboxylic acid (CAS No. 1077-96-9). The information is compiled to ensure safe laboratory practices and to provide essential data for risk assessments in a research and drug development context.

Chemical and Physical Properties

5-fluoro-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound belonging to the indazole family.[1] It serves as a key intermediate and building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents, and in the formulation of agrochemicals.[2][3] The fluorine substitution enhances the biological activity of molecules synthesized from this precursor.[1][3]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅FN₂O₂ | [2][4] |

| Molecular Weight | 180.14 g/mol | [4] |

| CAS Number | 1077-96-9 | [2][4][5] |

| IUPAC Name | 5-fluoro-1H-indazole-3-carboxylic acid | [4] |

| Appearance | White to pale yellow or brown powder | [1] |

| Melting Point | 299 °C | [2] |

| Boiling Point | 445.9 ± 25.0 °C at 760 mmHg | [2] |

| Density | 1.610 ± 0.06 g/cm³ (Predicted) | [2] |

| Purity | >95% - ≥97.0% | [1][6] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. It is harmful if swallowed and causes significant skin and eye irritation.[4][7] It may also cause respiratory irritation.[4]

| GHS Classification | Category | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed | [4][7] |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation | [4][7] |

| Serious Eye Damage/Irritation | Category 2 | GHS07 | Warning | H319: Causes serious eye irritation | [4][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation | [4][7] |

Experimental and Handling Protocols

Strict adherence to safety protocols is mandatory when handling 5-fluoro-1H-indazole-3-carboxylic acid. The following procedures are based on standard safety data sheets for this and structurally similar compounds.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood to minimize inhalation risk.[7][8] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[8][9][10]

-

Eye Protection: Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]

-

Hand Protection: Wear protective gloves to prevent skin contact.[7][9]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7][9]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[9]

General Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust, fume, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7]

-

Storage: Store in a cool, well-ventilated place.[1] Keep containers tightly closed in a dry environment.[8][9] Store locked up.[7][8]

First Aid Measures

Immediate medical attention is required in case of significant exposure.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[8][9] Remove contact lenses if present and easy to do.[8] Continue rinsing and get medical attention.[8]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[8][9] If skin irritation occurs, get medical advice/attention.[8] Remove contaminated clothing and wash it before reuse.[8]

-

Ingestion: Do NOT induce vomiting.[8][9] Call a physician or poison control center immediately.[9] Rinse mouth.[7]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7][8] If breathing is difficult, give oxygen.[9] Call a POISON CENTER or doctor/physician if you feel unwell.[8]

Fire Fighting and Accidental Release Measures

-

Fire Fighting: Use an extinguishing agent suitable for the surrounding fire. In case of a fire, wear a self-contained breathing apparatus and full protective gear.[8] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[8][9]

-

Accidental Release: Use personal protective equipment.[7] Ensure adequate ventilation.[7] Avoid dust formation.[9][10] Sweep up and shovel the material into suitable containers for disposal.[9][10] Do not let the product enter drains.[7][10]

Stability and Reactivity

-

Chemical Stability: The compound is stable under normal conditions.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[9]

-

Conditions to Avoid: Incompatible products, excess heat, and dust formation.[9]

-

Hazardous Reactions: Hazardous polymerization does not occur. No hazardous reactions are expected under normal processing.[9]

Toxicological Information

The toxicological properties of 5-fluoro-1H-indazole-3-carboxylic acid have not been fully investigated.[10] The available GHS classification indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation.[4]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[7][8] Do not empty into drains.[10]

References

- 1. innospk.com [innospk.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 5-Fluoro-1H-indazole-3-carboxylic acid - Anichem [anichemllc.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.es [fishersci.es]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-fluoro-1H-indazole-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-fluoro-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif is recognized as a "privileged scaffold," frequently incorporated into a variety of biologically active molecules. This technical guide provides a comprehensive review of the available literature on 5-fluoro-1H-indazole-3-carboxylic acid, detailing its physicochemical properties, synthesis methodologies, and its emerging role as a versatile building block in the development of novel therapeutics, particularly in oncology and neurology. While specific quantitative biological data for the parent compound remains limited in publicly accessible literature, this guide will also explore the activities of its derivatives to infer its potential therapeutic applications and mechanisms of action.

Physicochemical Properties

5-fluoro-1H-indazole-3-carboxylic acid is a yellow solid with the chemical formula C₈H₅FN₂O₂ and a molecular weight of 180.14 g/mol .[1] Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1077-96-9 | [2] |

| Molecular Formula | C₈H₅FN₂O₂ | [1] |

| Molecular Weight | 180.14 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Temperature | 0-8 °C | [1] |

| SMILES | C1=CC2=C(C=C1F)C(=NN2)C(=O)O |

Synthesis of 5-fluoro-1H-indazole-3-carboxylic acid

While a definitive, step-by-step protocol for the synthesis of 5-fluoro-1H-indazole-3-carboxylic acid is not extensively detailed in readily available literature, a plausible synthetic route can be inferred from established methods for analogous indazole derivatives. A common strategy involves the cyclization of a substituted phenylhydrazine with a dicarbonyl compound.

A potential synthetic pathway could start from 4-fluorophenylhydrazine and pyruvic acid, followed by cyclization to form the indazole ring. Another approach could involve the direct fluorination of 1H-indazole-3-carboxylic acid, although this method may present challenges regarding regioselectivity.

A patent for the synthesis of the similar compound, 5-bromo-1H-indazole-3-carboxylic acid, describes the bromination of 1H-indazole-3-carboxylic acid in glacial acetic acid.[3] This suggests that a direct halogenation approach is feasible for this class of compounds.

The synthesis of 7-fluoro-1H-indazole-3-carboxylic acid has been described starting from 7-fluoroindolomanedione.[4] This multi-step process involves diazotization and subsequent reduction and cyclization. While this protocol is for a different regioisomer, it provides valuable insights into the potential synthetic strategies for fluorinated indazole carboxylic acids.

Below is a generalized workflow for a potential synthesis route.

Caption: Potential synthesis workflow for 5-fluoro-1H-indazole-3-carboxylic acid.

Role as a Synthetic Building Block

5-fluoro-1H-indazole-3-carboxylic acid is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of anti-cancer agents and agrochemicals.[1] The carboxylic acid moiety serves as a handle for further chemical modifications, such as amidation and esterification, allowing for the creation of diverse chemical libraries for drug screening.

One documented application is in the synthesis of synthetic cannabinoids, where the indazole-3-carboxylic acid core is alkylated at the N1 position.[5]

Experimental Protocol: N-Alkylation of 5-fluoro-1H-indazole-3-carboxylic acid

This protocol describes the alkylation of the indazole nitrogen.

Materials:

-

5-fluoro-1H-indazole-3-carboxylic acid

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

-

Alkyl bromide (e.g., 1-bromobutane)

Procedure:

-

To a solution of 5-fluoro-1H-indazole-3-carboxylic acid (1.0 equivalent) in DMF, add NaH (3.0 equivalents) at room temperature.

-

Stir the mixture for a predetermined time to allow for deprotonation.

-

Add the alkyl bromide (1.3 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for approximately 21 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., LC-MS).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory procedures.

A reported yield for the synthesis of 1-butyl-5-fluoro-1-indazole-3-carboxylic acid using this method was 91%.[5]

Caption: Workflow for the N-alkylation of 5-fluoro-1H-indazole-3-carboxylic acid.

Biological Activity and Therapeutic Potential

The fluorine substitution in 5-fluoro-1H-indazole-3-carboxylic acid is known to potentially enhance biological activity.[1] Fluorine atoms can improve metabolic stability, binding affinity, and bioavailability of drug candidates.

Potential as Kinase Inhibitors

Many indazole derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[6] For instance, derivatives of 1H-indazole-3-amine have been reported as inhibitors of Fibroblast Growth Factor Receptors (FGFR1 and FGFR2).[6] The indazole core often serves as a hinge-binding motif in the ATP-binding pocket of kinases.

While no specific kinase inhibition data for 5-fluoro-1H-indazole-3-carboxylic acid has been found, it is plausible that its derivatives could be designed to target specific kinases. A general workflow for a kinase inhibition assay is presented below.

Caption: General workflow for an in vitro kinase inhibition assay.

Anti-proliferative and Apoptotic Activity

Derivatives of indazole have demonstrated significant anti-proliferative activity against various cancer cell lines.[7][8] These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest.[7] For example, certain polysubstituted indazoles have shown IC₅₀ values in the micromolar to sub-micromolar range against human ovarian (A2780) and lung (A549) cancer cell lines.[7]

The potential signaling pathways affected by indazole derivatives often involve key regulators of cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. While direct evidence for 5-fluoro-1H-indazole-3-carboxylic acid is lacking, it is a promising starting point for the development of novel anti-cancer agents.

Conclusion and Future Directions